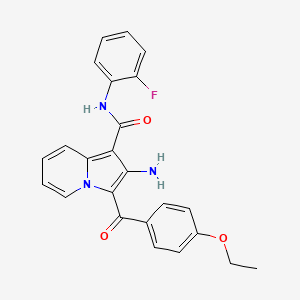

2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-ethoxybenzoyl group at position 3 and a 2-fluorophenylcarboxamide moiety at position 1 of the indolizine scaffold. The ethoxy substituent on the benzoyl group enhances lipophilicity compared to smaller alkoxy groups, while the fluorine atom on the phenyl ring may influence electronic interactions with target proteins. This compound’s molecular formula is inferred as C₂₅H₂₂FN₃O₃ (based on analogs in ), with a molecular weight of approximately 443.47 g/mol.

Properties

IUPAC Name |

2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3/c1-2-31-16-12-10-15(11-13-16)23(29)22-21(26)20(19-9-5-6-14-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-14H,2,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVDTSBNZFATEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a synthetic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

- Indolizine Core : A bicyclic structure that contributes to the compound's biological properties.

- Amino Group : Implicated in various interactions with biological targets.

- Ethoxybenzoyl and Fluorophenyl Substituents : These groups are essential for enhancing the compound's pharmacological profile.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings from in vitro assays:

| Cell Line | IC50 (µM) | Assay Type | Notes |

|---|---|---|---|

| A549 (Lung) | 6.75 | 2D Assay | Effective against lung cancer cells |

| HCC827 (Lung) | 5.13 | 2D Assay | High potency observed |

| NCI-H358 (Lung) | 0.85 | 2D Assay | Most potent among tested lines |

| MRC-5 (Fibroblast) | 3.11 | 2D Assay | Non-selective toxicity noted |

Mechanism of Action : The compound's antitumor effects are believed to be mediated through the inhibition of DNA-dependent enzymes and binding to DNA, particularly within the minor groove, which disrupts cellular proliferation processes .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In a comparative study, it was tested against several bacterial strains, revealing a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could serve as a potential lead in the development of new antimicrobial agents .

Case Studies

In a recent clinical study, derivatives of indolizine were evaluated for their therapeutic potential in cancer treatment. The study highlighted that modifications to the indolizine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells . Furthermore, compounds similar to 2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide have shown efficacy in vivo against murine models of cancer, suggesting potential for further development into clinical candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several indolizine derivatives, differing primarily in substituents on the benzoyl and phenyl groups. These modifications impact physicochemical properties, binding interactions, and safety profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Indolizine Derivatives

Substituent Effects on Physicochemical Properties

- 4-Chloro (Analog 2): Introduces electron-withdrawing effects, possibly enhancing electrophilic reactivity and metabolic oxidation risks .

- Phenyl Modifications: 2-Fluoro (Target Compound): Fluorine’s small size and electronegativity enable hydrogen bonding without significant steric hindrance. 2-Chloro (Analog 1): Chlorine’s larger size and polarizability may improve binding but raise toxicity concerns (e.g., oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.